5-(Sulfooxy)hexanoic acid
Description
5-(Sulfooxy)hexanoic acid is a sulfated derivative of hexanoic acid (caproic acid), characterized by a six-carbon chain with a carboxylic acid group (-COOH) at one end and a sulfated oxygen (-OSO₃H) at the fifth carbon. This structure confers enhanced polarity and acidity compared to its parent compound, hexanoic acid. The sulfonic acid group increases water solubility and reactivity, making it suitable for applications in organic synthesis, surfactants, or biochemical probes.
Properties
CAS No. |
82542-97-0 |
|---|---|
Molecular Formula |
C6H12O6S |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
5-sulfooxyhexanoic acid |
InChI |
InChI=1S/C6H12O6S/c1-5(12-13(9,10)11)3-2-4-6(7)8/h5H,2-4H2,1H3,(H,7,8)(H,9,10,11) |
InChI Key |
KGATZUNREABMLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Sulfooxy)hexanoic acid typically involves the sulfonation of hexanoic acid. One common method is the reaction of hexanoic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of hexanoic acid and sulfur trioxide into the reactor, followed by the separation and purification of the product using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 5-(Sulfooxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Hydroxyhexanoic acids.
Substitution: Various substituted hexanoic acids depending on the reagents used.
Scientific Research Applications
Chemistry: 5-(Sulfooxy)hexanoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of sulfonated polymers and surfactants .
Biology: In biological research, this compound is used to study the effects of sulfonation on the biological activity of fatty acids. It is also used in the development of new pharmaceuticals and bioactive compounds .
Medicine: Its sulfooxy group can enhance the solubility and bioavailability of drug molecules .
Industry: In the industrial sector, this compound is used in the production of detergents, emulsifiers, and corrosion inhibitors. Its unique chemical properties make it suitable for various applications in the chemical and petrochemical industries .
Mechanism of Action
The mechanism of action of 5-(Sulfooxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes and receptors. This can modulate the activity of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of 5-(Sulfooxy)hexanoic acid with similar compounds:
| Compound | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | C₆H₁₂O₅S | -COOH, -OSO₃H | Sulfate ester at C5; high polarity |
| Hexanoic acid | C₆H₁₂O₂ | -COOH | Simple carboxylic acid; hydrophobic |
| 5-Oxohexanoic acid | C₆H₁₀O₃ | -COOH, -C=O (keto group) | Keto group at C5; reactive in synthesis |
| Ethyl 5-oxohexanoate | C₈H₁₄O₃ | -COOCH₂CH₃, -C=O | Esterified form; lower acidity |
| Cyanine 5 hexanoic acid | C₃₃H₃₉KN₂O₃S₂ | -COOH, cyanine dye core | Fluorescent probe; thiol-reactive |
| Hex-5-ynoic acid | C₆H₈O₂ | -COOH, alkyne (-C≡CH) | Alkyne moiety for click chemistry |
Physical and Chemical Properties
- Acidity: The sulfonic acid group in this compound makes it significantly more acidic (pKa ~1–2) than hexanoic acid (pKa 4.88) or 5-oxohexanoic acid (pKa ~3.5) .
- Solubility: Enhanced water solubility due to the -OSO₃H group, whereas hexanoic acid is sparingly soluble (0.96 g/L at 20°C). Esters like ethyl 5-oxohexanoate are more lipophilic .
- Reactivity: The sulfate group enables nucleophilic substitution reactions, while the keto group in 5-oxohexanoic acid facilitates condensation or reduction reactions (e.g., synthesis of methyl-5-oxohexanoate derivatives via esterification) .
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